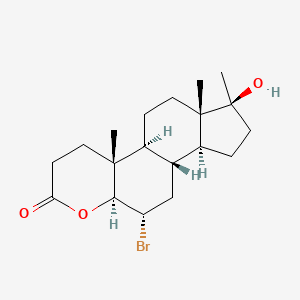
6alpha-Bromo-17beta-hydroxy-17alpha-methyl-4-oxa-5alpha-androstan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compound 6 is a hypothetical chemical compound used for illustrative purposes in various scientific contexts. It is often employed in educational materials to demonstrate chemical principles, reaction mechanisms, and synthetic routes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Compound 6 can be achieved through several methods, depending on the desired purity and yield. One common synthetic route involves the reaction of a primary alcohol with a halogenating agent under controlled conditions. For example, the reaction of ethanol with hydrogen chloride gas in the presence of a zinc chloride catalyst can produce ethyl chloride, which can then be further reacted to form Compound 6.
Industrial Production Methods
In an industrial setting, the production of Compound 6 typically involves large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This allows for the efficient production of Compound 6 with high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Compound 6 undergoes various chemical reactions, including:
Oxidation: When exposed to strong oxidizing agents, Compound 6 can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction of Compound 6 using reducing agents like lithium aluminum hydride can yield primary or secondary alcohols.
Substitution: Compound 6 can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group attached to the carbon atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium hydroxide or potassium cyanide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Primary or secondary alcohols.
Substitution: Various substituted compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Compound 6 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Employed in biochemical assays to investigate enzyme activity and metabolic pathways.
Medicine: Utilized in drug development as a precursor for synthesizing pharmacologically active compounds.
Industry: Applied in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of Compound 6 involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in biological systems, Compound 6 may act as a substrate for certain enzymes, leading to the formation of intermediate products that participate in metabolic pathways. The exact molecular targets and pathways depend on the specific context in which Compound 6 is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Compound 7
- Compound 8
- Compound 9
Comparison
Compound 6 is unique in its ability to undergo a wide range of chemical reactions under various conditions. Compared to Compound 7, which may only participate in oxidation reactions, Compound 6 can also undergo reduction and substitution reactions. Similarly, Compound 8 and Compound 9 may have limited applications in specific fields, whereas Compound 6 is versatile and widely used in chemistry, biology, medicine, and industry.
Would you like more detailed information on any specific section?
Propriétés
Numéro CAS |
24543-59-7 |
|---|---|
Formule moléculaire |
C19H29BrO3 |
Poids moléculaire |
385.3 g/mol |
Nom IUPAC |
(1S,3aS,3bR,5S,5aS,9aR,9bS,11aS)-5-bromo-1-hydroxy-1,9a,11a-trimethyl-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydroindeno[5,4-f]chromen-7-one |
InChI |
InChI=1S/C19H29BrO3/c1-17-7-6-15(21)23-16(17)14(20)10-11-12(17)4-8-18(2)13(11)5-9-19(18,3)22/h11-14,16,22H,4-10H2,1-3H3/t11-,12+,13+,14+,16-,17-,18+,19+/m1/s1 |
Clé InChI |
ZUIGZKIOHUNINA-LWPUPYOYSA-N |
SMILES |
CC12CCC(=O)OC1C(CC3C2CCC4(C3CCC4(C)O)C)Br |
SMILES isomérique |
C[C@]12CCC(=O)O[C@@H]1[C@H](C[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O)C)Br |
SMILES canonique |
CC12CCC(=O)OC1C(CC3C2CCC4(C3CCC4(C)O)C)Br |
Synonymes |
BOMT Ro 7-2340 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















